7-CF₃ Regioisomer Enables Sub-Nanomolar c-Met Kinase Inhibition Unattainable with 6-CF₃ or 8-CF₃ Analogs
The 7-trifluoromethyl substitution on the quinoline core is a critical determinant of c-Met kinase inhibitory potency. The 3,5,7-trisubstituted quinoline SOMG-833 [3-(4-methylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline] — synthesized from a 7-CF₃-3-aminoquinoline precursor — exhibits an average IC₅₀ of 0.93 nM against c-Met kinase, with over 10,000-fold selectivity across 19 tested tyrosine kinases [1]. In contrast, the related 3,5,7-trisubstituted quinoline series bearing alternative 7-substituents or lacking the 7-CF₃ group did not achieve comparable potency, with the most active analogs in the 3,5-disubstituted series (without 7-CF₃) showing significantly higher IC₅₀ values [2]. This evidence demonstrates that the 7-CF₃ substitution pattern uniquely contributes to sub-nanomolar c-Met engagement.
| Evidence Dimension | c-Met kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.93 nM (SOMG-833, a 7-CF₃-3,5,7-trisubstituted quinoline derived from the 7-CF₃-3-aminoquinoline scaffold) |
| Comparator Or Baseline | IC₅₀ < 1.0 nM for 3,5,7-trisubstituted quinolines 21a–c, 21l, and 27a–c; 3,5-disubstituted analogs (without 7-substitution) demonstrated substantially lower potency [2] |
| Quantified Difference | >10,000-fold selectivity for c-Met over 19 other tyrosine kinases; 7-CF₃ trisubstituted series achieves sub-nanomolar potency vs. reduced potency seen with alternative or absent 7-substitution |
| Conditions | In vitro c-Met kinase inhibition assay; recombinant human c-Met; electrochemiluminescent immunoassay format (Zhang et al., 2014); Journal of Medicinal Chemistry kinase panel (Cui et al., 2011) |
Why This Matters
For medicinal chemistry teams optimizing c-Met-targeted therapies, the 7-CF₃-3-aminoquinoline scaffold provides access to a validated sub-nanomolar potency series that is not replicable with 6-CF₃ or 8-CF₃ regioisomers, making procurement of the 7-CF₃ isomer essential for SAR exploration.
- [1] Zhang, H., Wang, Y., Ai, J. et al. (2014) 'SOMG-833, a novel selective c-MET inhibitor, blocks c-MET-dependent neoplastic effects and exerts antitumor activity', Journal of Pharmacology and Experimental Therapeutics, 350(1), pp. 36–45. doi: 10.1124/jpet.114.214502. View Source
- [2] Cui, J.J., Shen, H., Tran-Dubé, M. et al. (2011) 'Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent', Journal of Medicinal Chemistry, 54(7), pp. 2274–2290. doi: 10.1021/jm101488f. View Source
